molecular formula C11H13NO3 B574598 Ethyl 4-formamido-3-methylbenzoate CAS No. 167487-81-2

Ethyl 4-formamido-3-methylbenzoate

Cat. No.: B574598
CAS No.: 167487-81-2
M. Wt: 207.229
InChI Key: ZGPDWMIQDNTZQF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

Ethyl 4-formamido-3-methylbenzoate is systematically classified under the IUPAC nomenclature as ethyl 4-(formamido)-3-methylbenzoate (CAS 186028-79-5). Its classification within organic chemistry places it as a substituted benzoic acid derivative, specifically an aromatic ester with a formamido substituent. The systematic approach to naming involves identifying the parent structure (benzoic acid), followed by substituents arranged in alphabetical order (formamido, methyl) and their respective positions (4 and 3).

Key Nomenclature Components

IUPAC Component Description
Parent structure Benzoic acid (benzoate ester when esterified)
Substituents Formamido (-NHCO-) at position 4; methyl (-CH₃) at position 3
Functional groups Ethyl ester (C₂H₅O-CO-) and aromatic amide (NHCO-)

This nomenclature adheres to IUPAC guidelines for polyfunctional compounds, prioritizing the principal functional group (ester) and then secondary substituents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₃NO₃ , with a molecular weight of 207.23 g/mol . This composition includes:

  • Carbon : 11 atoms (aromatic ring, ethyl ester, methyl, and formamido groups)
  • Hydrogen : 13 atoms (aromatic protons, ethyl group, methyl group, and amide NH)
  • Nitrogen : 1 atom (amide nitrogen)
  • Oxygen : 3 atoms (ester carbonyl, amide carbonyl, and ester oxygen)

Elemental Composition Table

Element Atoms Atomic Weight (g/mol) Total Contribution (g/mol)
Carbon 11 12.01 132.11
Hydrogen 13 1.008 13.10
Nitrogen 1 14.01 14.01
Oxygen 3 16.00 48.00
Total 207.22 (rounded to 207.23 )

The molecular weight aligns with the calculated sum of atomic weights, confirming the formula’s accuracy.

Structural Features: Functional Group Arrangement and Substituent Effects

The compound’s structure consists of a benzene ring substituted with three key groups:

  • Ethyl ester (C₂H₅O-CO-) at the carboxyl position
  • Formamido group (-NHCO-) at position 4
  • Methyl group (-CH₃) at position 3

Electronic and Steric Effects

  • Formamido group : Acts as an electron-withdrawing group (EWG) via resonance, deactivating the aromatic ring toward electrophilic substitution. This effect is stronger than that of a simple amine due to the adjacent carbonyl group.
  • Methyl group : Electron-donating via inductive effects, slightly activating the ring toward electrophilic aromatic substitution (EAS) at ortho/para positions.
  • Ethyl ester : EWG due to the carbonyl group, directing substituents to meta positions during EAS.

Comparative Substituent Analysis

Substituent Position Electronic Effect Steric Effect
Formamido (-NHCO-) 4 Strongly EWG (meta-directing) Moderate (amide group bulk)
Methyl (-CH₃) 3 Weakly EDG (ortho/para-directing) Low (small alkyl group)
Ethyl ester 1 (COOEt) Strongly EWG (meta-directing) High (ester chain bulk)

The interplay of these effects creates a complex electronic environment, influencing reactivity and spectroscopic properties.

Spectroscopic Profiling: NMR, FTIR, and Mass Spectrometry Data Interpretation

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

Proton Type Expected Shift (δ, ppm) Multiplicity Assignment
Aromatic (H-5) 7.2–7.5 Doublet Adjacent to methyl group
Aromatic (H-2, H-6) 7.8–8.1 Doublet Para to formamido group
Aromatic (H-1) 8.2–8.5 Singlet Ortho to ester and formamido
Amide NH 5.0–6.5 Broad singlet Formamido NH (H-bonded)
Ethyl CH₃ 1.2–1.4 Triplet -CH₂CH₃ (ester)
Ethyl CH₂ 4.1–4.3 Quartet -OCH₂CH₃ (ester)

¹³C NMR (CDCl₃) :

Carbon Type Expected Shift (δ, ppm) Assignment
Ester carbonyl (C=O) 165–170 COOEt
Amide carbonyl (C=O) 160–165 NHCO-
Aromatic carbons 120–140 C-1 (COOEt), C-2 (H), C-3 (CH₃), C-4 (NHCO-), C-5 (H), C-6 (H)
Methyl (CH₃) 20–25 -CH₃ (aromatic)
Ethyl CH₂ 60–65 OCH₂ (ester)
Ethyl CH₃ 10–15 CH₃ (ester)

Note: Amide NH may exhibit broad signals due to hydrogen bonding or partial association in CDCl₃.

Fourier-Transform Infrared Spectroscopy (FTIR)

Absorption (cm⁻¹) Functional Group Intensity Assignment
3300–3500 N-H (amide) Strong Stretching of NH in NHCO-
1680–1700 C=O (amide) Strong Amide carbonyl stretch
1730–1750 C=O (ester) Strong Ester carbonyl stretch
1600–1500 C=C (aromatic) Moderate Aromatic ring vibrations
1300–1250 C-O (ester) Moderate Asymmetric stretch of O-C-O
1160–1100 C-O (ester) Moderate Symmetric stretch of O-C-O

The amide C=O absorption is lower than the ester C=O due to resonance delocalization.

Mass Spectrometry (MS)

Key Fragments (EI/MS) :

m/z Fragment Relative Abundance (%)
207 [M]⁺ (C₁₁H₁₃NO₃) 100
179 [M - C₂H₅O]⁺ (C₉H₁₁NO₃) 45
151 [C₉H₁₁NO₃ - C₂H₅O]⁺ (C₇H₇NO₃) 20
93 [C₆H₅NHCO]⁺ 15

The molecular ion peak at m/z 207 confirms the molecular weight, while the loss of ethyl ester (C₂H₅O) generates a fragment at m/z 179.

Properties

CAS No.

167487-81-2

Molecular Formula

C11H13NO3

Molecular Weight

207.229

IUPAC Name

ethyl 4-formamido-3-methylbenzoate

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-5-10(12-7-13)8(2)6-9/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

ZGPDWMIQDNTZQF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)NC=O)C

Synonyms

Benzoic acid, 4-(formylamino)-3-methyl-, ethyl ester (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
Ethyl 4-formamido-3-methylbenzoate has been investigated for its potential as a pharmacological agent. It serves as a precursor for synthesizing various biologically active compounds, including inhibitors and receptor antagonists. Notably, derivatives of this compound have shown promise in targeting g-secretase and human vanilloid receptors, which are relevant in treating neurodegenerative diseases and pain management .

2. Anticancer Research:
Research indicates that derivatives of this compound exhibit anticancer properties. Studies have demonstrated that certain analogs can inhibit cancer cell proliferation by interfering with cellular signaling pathways . This highlights the compound's potential role in developing novel anticancer therapies.

Organic Synthesis Applications

1. Building Block for Complex Molecules:
The compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the creation of diverse chemical entities . This versatility is essential in drug discovery and materials science.

2. Synthesis of Heterocycles:
this compound can be employed in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The incorporation of nitrogen-containing heterocycles into drug candidates has been shown to enhance biological activity and selectivity .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryPrecursor for g-secretase inhibitors
Anticancer drug development
Organic SynthesisBuilding block for complex organic molecules
Synthesis of nitrogen-containing heterocycles

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of derivatives synthesized from this compound. The results showed significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the compound can lead to potent anticancer agents .

Case Study 2: Synthesis of Receptor Antagonists
Research focused on synthesizing receptor antagonists using this compound as a starting material. The resulting compounds were tested for their ability to block specific receptors involved in pain signaling pathways, demonstrating potential therapeutic benefits for chronic pain conditions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position significantly alters molecular interactions and solubility:

Compound Name Substituents Molecular Weight Solubility Key Interactions
Ethyl 4-formamido-3-methylbenzoate 4-formamido, 3-methyl ~207.2* Likely in polar organic solvents (e.g., DMF, ethyl acetate) N–H⋯O hydrogen bonds (formamido), steric hindrance (methyl)
Ethyl 4-amino-3-methylbenzoate 4-amino, 3-methyl 195.2 Organic solvents (methanol, ethyl acetate) N–H⋯N and N–H⋯O hydrogen bonds in crystals
Ethyl 4-fluorobenzoate 4-fluoro 168.1 Organic solvents Weak C–F dipole interactions
Ethoxylated ethyl-4-aminobenzoate 4-aminobenzoate + 25 EO units 1266.6 Water-soluble Hydrophilic ethoxylate chains

*Estimated based on structural similarity.

  • Steric Effects : The 3-methyl group in both compounds may hinder reactions at the ortho position, a critical factor in synthetic pathways.

Stability and Reactivity

  • Formamido vs. Amino Groups: The formamido group (-NHCHO) is less basic than -NH₂, reducing susceptibility to protonation in acidic environments. This could improve stability in drug formulations.
  • Ethoxylated Chains: Ethoxylation increases hydrophilicity but may reduce thermal stability compared to non-ethoxylated esters .

Preparation Methods

Formic Acid Under Solvent-Free Conditions

Hajra et al. reported a solvent-free protocol where ethyl 4-amino-3-methylbenzoate is heated with excess formic acid at 80°C. The reaction proceeds via nucleophilic acyl substitution, forming the formamide derivative. Yields range from 70–85% , depending on the steric and electronic effects of substituents. This method is environmentally benign but may require longer reaction times for sterically hindered substrates.

Key Reaction Conditions:

  • Formylating Agent: Formic acid

  • Solvent: None

  • Temperature: 80°C

  • Yield: 70–85%

Table 2: Formylation Methods for Ethyl 4-Formamido-3-Methylbenzoate

MethodFormylating AgentTemperatureYield
Formic AcidHCOOH80°C70–85%
Acetic Formic AnhydrideAFA−20°C97–100%

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Catalytic Hydrogenation vs. Chemical Reduction : While hydrogenation offers superior yields (92%), it requires specialized equipment for hydrogen handling. Zinc and tin-based reductions are simpler but less efficient (50–87%).

  • Formylation Routes : The AFA method outperforms solvent-free formic acid in both yield and reaction time, though it necessitates strict temperature control.

Environmental and Practical Considerations

  • The use of recyclable Pd/C catalysts in hydrogenation aligns with green chemistry principles.

  • Tin(II) chloride, though effective, generates stoichiometric metal waste, complicating disposal.

Experimental Considerations and Optimization

Catalyst Recovery

Pd/C catalysts can be recovered via filtration and reused for subsequent batches without significant loss in activity, as demonstrated in patent CN105481707A. This reduces costs in large-scale production.

Purification Techniques

Flash chromatography is critical for isolating the amino intermediate, particularly in zinc-mediated reductions where byproducts are common. For the formamido product, recrystallization from ethanol/hexane mixtures enhances purity (>99.5%) .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-formamido-3-methylbenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification and formamidation steps. A common approach is to start with 4-bromo-3-methylbenzoic acid derivatives, where bromine serves as a leaving group for nucleophilic substitution. For example:

Esterification: React 4-bromo-3-methylbenzoic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form ethyl 4-bromo-3-methylbenzoate .

Formamidation: Introduce the formamido group via Buchwald-Hartwig amination or direct substitution using formamide derivatives. Optimize reaction conditions by:

  • Catalyst screening: Use Pd-based catalysts for coupling reactions.
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature control: Moderate temperatures (80–120°C) balance reactivity and side-product formation.
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer: A multi-spectral approach is critical:

  • ¹H/¹³C NMR: Identify key signals:
    • Ester carbonyl (δ ~165–170 ppm in ¹³C NMR).
    • Formamido NH (δ ~8–9 ppm in ¹H NMR, broad singlet).
    • Methyl groups (δ ~2.3 ppm for aromatic methyl; δ ~1.3 ppm for ethyl CH₃).
  • IR Spectroscopy: Confirm functional groups:
    • Ester C=O stretch (~1720 cm⁻¹).
    • Formamide N–H bend (~1550 cm⁻¹) and C=O stretch (~1670 cm⁻¹).
  • Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 222.1).
    Cross-validate with computational NMR predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) enhance structural analysis of this compound?

Methodological Answer: SC-XRD provides atomic-resolution structural data. Key steps:

Crystallization: Use solvent diffusion (e.g., ethanol/water) to grow high-quality crystals.

Data Collection: Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution: Use SHELXT (direct methods) for phase determination .

Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Validation: Check for R-factor convergence (<5%) and geometric outliers using CCDC/Mercury software.
This method resolves ambiguities in substituent positioning (e.g., formamido vs. acetamido groups) .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Address them via:

Variable-Temperature NMR: Probe conformational changes (e.g., formamide rotamers).

Solvent-Dependent Studies: Compare DMSO-d₆ (H-bonding) vs. CDCl₃ (non-polar) spectra.

DFT Calculations: Simulate NMR chemical shifts (GIAO method) and IR frequencies at the B3LYP/6-311+G(d,p) level.

SC-XRD Validation: Use crystallographic data as a "ground truth" to calibrate computational models .

Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?

Methodological Answer:

  • Oxidative Conditions:
    • KMnO₄/H₂SO₄: Cleaves the ester to 4-formamido-3-methylbenzoic acid.
    • Ozone: Attacks the aromatic ring, forming quinone derivatives.
  • Reductive Conditions:
    • LiAlH₄: Reduces the ester to 4-formamido-3-methylbenzyl alcohol.
    • H₂/Pd-C: Hydrogenolysis may remove the formamido group, yielding ethyl 3-methylbenzoate.
      Monitor reactions via TLC and characterize products using HPLC-MS to track side reactions .

Q. What computational methods predict the compound’s biological activity or material properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes).
  • QSAR Modeling: Corrogate substituent effects (e.g., methyl vs. fluoro groups) on logP and bioavailability.
  • DFT for Material Properties: Calculate HOMO/LUMO energies to predict UV absorption or charge-transfer behavior.
    Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

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